molecular formula C25H23N3O5S B2801457 ethyl 4-oxo-3-phenyl-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-05-2

ethyl 4-oxo-3-phenyl-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2801457
CAS No.: 851947-05-2
M. Wt: 477.54
InChI Key: RHRPOKNDEYTZPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ethyl 4-oxo-3-phenyl-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (hereafter referred to as Compound A) is a thieno[3,4-d]pyridazine derivative featuring a phenyl group at position 3 and a 4-(propan-2-yloxy)benzamido substituent at position 5. The isopropoxy group on the benzamido moiety contributes to its lipophilicity and may influence receptor binding or metabolic stability.

Properties

IUPAC Name

ethyl 4-oxo-3-phenyl-5-[(4-propan-2-yloxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5S/c1-4-32-25(31)21-19-14-34-23(20(19)24(30)28(27-21)17-8-6-5-7-9-17)26-22(29)16-10-12-18(13-11-16)33-15(2)3/h5-15H,4H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRPOKNDEYTZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)OC(C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-3-phenyl-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-d]pyridazine core, followed by the introduction of the phenyl group and the ethyl ester functional group. Common reagents used in these reactions include various halogenated compounds, amines, and esters. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve high-purity products .

Chemical Reactions Analysis

Types of Reactions

ethyl 4-oxo-3-phenyl-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenated compounds, amines, esters, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction outcome and product yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-oxo-3-phenyl-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzamido Group

Ethyl 4-oxo-3-phenyl-5-{[4-(trifluoromethyl)benzoyl]amino}-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
  • Key Difference : The benzamido group is substituted with a 4-(trifluoromethyl) group instead of 4-(propan-2-yloxy) .
  • Molecular weight: 487.452 g/mol (vs. Compound A’s estimated ~500 g/mol), suggesting comparable size but distinct polarity.
  • Applications : Trifluoromethyl groups are often used in medicinal chemistry to modulate metabolic stability and bioavailability .
Ethyl 4-oxo-5-[(3-phenylpropanoyl)amino]-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
  • Key Differences: Acyl Group: The benzamido is replaced with a 3-phenylpropanoylamino chain. Phenyl Substitution: Position 3 features a 4-(trifluoromethyl)phenyl group instead of a simple phenyl .
  • The trifluoromethylphenyl group adds steric bulk and electron-withdrawing effects, which could enhance target selectivity but reduce solubility.
Ethyl 4-oxo-3-phenyl-5-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (BA94301)
  • Key Difference : Substituent is a propenamido group with 3,4,5-trimethoxyphenyl .
  • Molecular weight: 535.5683 g/mol, significantly higher than Compound A, likely due to the bulky trimethoxyphenyl group.

Core Structure Modifications

Methyl 5-methyl-4-oxo-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylate (73a)
  • Key Difference: Thieno[2,3-d]pyridazine core (vs. [3,4-d] in Compound A) and a methyl group at position 5 .
  • Impact :
    • Altered ring fusion position affects π-π stacking interactions and electronic distribution.
    • Simpler substituents (methyl vs. benzamido) reduce steric hindrance but limit functional diversity.

Tabulated Comparison of Key Analogues

Compound Name / ID Substituent at Position 5 Substituent at Position 3 Molecular Weight (g/mol) Key Feature Reference
Compound A (Target) 4-(propan-2-yloxy)benzamido Phenyl ~500 (estimated) Lipophilic isopropoxy group N/A
Ethyl 4-oxo-3-phenyl-5-{[4-(trifluoromethyl)benzoyl]amino}-... 4-(trifluoromethyl)benzamido Phenyl 487.452 Electron-withdrawing -CF₃ group
BA94301 (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido Phenyl 535.5683 Trimethoxyphenyl enhances lipophilicity
Ethyl 4-oxo-5-[(3-phenylpropanoyl)amino]-3-[4-(trifluoromethyl)phenyl]-... 3-phenylpropanoylamino 4-(trifluoromethyl)phenyl Not reported Dual modification of acyl/aryl groups

Q & A

Q. What are the critical considerations for optimizing the synthesis of this compound?

The synthesis involves constructing the thieno[3,4-d]pyridazine core, followed by introducing substituents (e.g., phenyl, 4-(propan-2-yloxy)benzamido groups). Key steps include:

  • Reaction conditions : Reflux in polar aprotic solvents (e.g., DMF or DMSO) under inert gas to stabilize reactive intermediates .
  • Coupling reactions : Use coupling agents like HATU or DCC for amide bond formation between the thienopyridazine core and benzamido group .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is essential due to the compound’s polarity and structural complexity .

Q. How can solubility and stability be assessed for in vitro assays?

  • Solubility : Test in DMSO (primary solvent) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy or HPLC to quantify dissolved fractions .
  • Stability : Conduct accelerated degradation studies under varying pH (1–13), temperatures (4–40°C), and light exposure. Monitor via LC-MS for decomposition products .

Advanced Research Questions

Q. What computational methods are suitable for predicting binding interactions with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes/receptors (e.g., cyclooxygenase-2 or kinases). Focus on the benzamido and thienopyridazine moieties as pharmacophores .
  • MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational flexibility .
  • Free energy calculations : Apply MM-GBSA to estimate binding affinities and validate against experimental IC50 values .

Q. How can structural analogs resolve contradictions in biological activity data?

  • SAR studies : Synthesize analogs with modified substituents (e.g., replacing 4-(propan-2-yloxy) with 4-nitro or 4-methoxy groups). Compare inhibitory potency against target enzymes .
  • Crystallography : Co-crystallize the compound with its target protein to identify key hydrogen bonds or π-π interactions missed in docking studies .

Q. What strategies mitigate spectral overlap in NMR characterization?

  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals in the aromatic region (δ 7.0–8.5 ppm). Assign protons on the phenyl and thienopyridazine rings via coupling patterns .
  • Isotopic labeling : Synthesize 13C/15N-labeled analogs to track specific carbons/nitrogens in complex spectra .

Experimental Design & Data Analysis

Q. How to design dose-response experiments for cytotoxicity studies?

  • Dose range : Test 0.1–100 µM in triplicate across cancer cell lines (e.g., HeLa, MCF-7). Include a positive control (e.g., doxorubicin) and measure viability via MTT assay .
  • Data normalization : Express results as % viability relative to untreated cells. Fit sigmoidal curves (log[concentration] vs. response) to calculate EC50 .

Q. What statistical approaches address variability in enzymatic inhibition assays?

  • Outlier detection : Apply Grubbs’ test to exclude anomalous replicates.
  • ANOVA : Compare inhibition across multiple enzyme isoforms (e.g., COX-1 vs. COX-2) with post-hoc Tukey correction .

Contradiction Resolution

Q. How to reconcile discrepancies between computational predictions and experimental binding data?

  • Re-evaluate force fields : Adjust partial charges in docking software to account for electron-withdrawing/donating effects of substituents .
  • Solvent effects : Include explicit water molecules in docking grids to mimic physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.